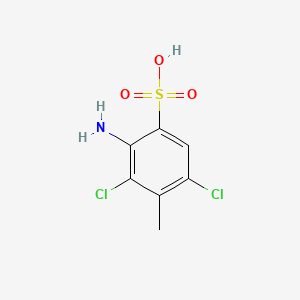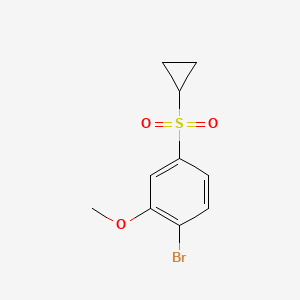
1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of nitrosourea groups, which are known for their alkylating properties. This compound has been studied for its potential use in medicinal chemistry, particularly in the development of chemotherapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) typically involves the reaction of 1,1’-propylenebis(3-(2-chloroethyl)urea) with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitrosourea groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) undergoes several types of chemical reactions, including:
Oxidation: The nitrosourea groups can be oxidized to form various oxidation products.
Reduction: Reduction of the nitrosourea groups can lead to the formation of amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso compounds, while reduction can yield amines.
科学的研究の応用
1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, particularly its alkylating properties.
Medicine: Investigated as a potential chemotherapeutic agent due to its ability to alkylate DNA and inhibit cell division.
Industry: Used in the development of specialized materials and coatings.
作用機序
The mechanism of action of 1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) involves the alkylation of nucleophilic sites in biological molecules. The nitrosourea groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This results in the inhibition of cell division and can induce cell death, making it a potential candidate for cancer treatment.
類似化合物との比較
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Another nitrosourea compound with similar alkylating properties.
1,1’-Ethylene-bis(3-(2-chloroethyl)-3-nitrosourea): Similar structure but with an ethylene linker instead of a propylene linker.
Uniqueness
1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) is unique due to its specific structural configuration, which may influence its reactivity and biological activity. The propylene linker provides a different spatial arrangement compared to other similar compounds, potentially leading to distinct interactions with biological targets.
特性
CAS番号 |
60784-42-1 |
|---|---|
分子式 |
C9H16Cl2N6O4 |
分子量 |
343.16 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[1-[[2-chloroethyl(nitroso)carbamoyl]amino]propan-2-yl]-1-nitrosourea |
InChI |
InChI=1S/C9H16Cl2N6O4/c1-7(13-9(19)17(15-21)5-3-11)6-12-8(18)16(14-20)4-2-10/h7H,2-6H2,1H3,(H,12,18)(H,13,19) |
InChIキー |
IFPSYKRLXGQFMH-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine](/img/structure/B13943096.png)

![6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13943107.png)




![2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene](/img/structure/B13943127.png)

![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)


